molecular formula C4H7BrN2S B1423579 3-Methyl-isothiazol-5-ylamine hydrobromide CAS No. 1208081-54-2

3-Methyl-isothiazol-5-ylamine hydrobromide

Cat. No.: B1423579
CAS No.: 1208081-54-2
M. Wt: 195.08 g/mol
InChI Key: KBXGAMBTNVXBKV-UHFFFAOYSA-N
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Description

3-Methyl-isothiazol-5-ylamine hydrobromide is a chemical compound with the molecular formula C₄H₇BrN₂S and a molecular weight of 195.08 g/mol. This compound is known for its applications in various fields of research and industry, particularly in pharmaceutical testing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-isothiazol-5-ylamine hydrobromide typically involves the reaction of 3-methyl-isothiazol-5-ylamine with hydrobromic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrobromide salt. The process may involve the following steps:

    Starting Material: 3-Methyl-isothiazol-5-ylamine.

    Reagent: Hydrobromic acid (HBr).

    Reaction: The amine group of 3-Methyl-isothiazol-5-ylamine reacts with hydrobromic acid to form the hydrobromide salt.

    Conditions: The reaction is typically carried out at room temperature with constant stirring to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The process ensures high yield and purity of the final product, which is essential for its use in pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-isothiazol-5-ylamine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-isothiazol-5-ylamine hydrobromide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays and as a reference standard in analytical chemistry.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methyl-isothiazol-5-ylamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved may vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-isothiazol-5-ylamine: The parent compound without the hydrobromide salt.

    Isothiazol-5-ylamine: A similar compound with a different substitution pattern on the isothiazole ring.

    Methyl-isothiazol-3-ylamine: A positional isomer with the methyl group at a different position on the isothiazole ring.

Uniqueness

3-Methyl-isothiazol-5-ylamine hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility, reactivity, and biological activity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-methyl-1,2-thiazol-5-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S.BrH/c1-3-2-4(5)7-6-3;/h2H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXGAMBTNVXBKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208081-54-2
Record name 3-Methylisothiazol-5-amine hydrobromide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5FK4P55RA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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